Sialorphin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

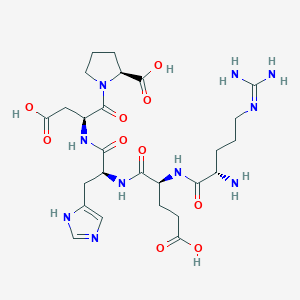

Sialorphin is a neuropeptide characterized by the amino acid sequence glutamine-histidine-asparagine-proline-arginineThis compound is a natural inhibitor of the neutral endopeptidase neprilysin, which is found on the cell surface .

Vorbereitungsmethoden

Sialorphin and its analogues are typically synthesized using the solid-phase method. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Analyse Chemischer Reaktionen

Sialorphin undergoes various chemical reactions, including substitution reactions. An alanine scan of this compound and its hybrids with opiorphin has been performed to study the effect of amino acid substitutions on its activity. Substitution of amino acids such as glutamine, proline, and arginine significantly affects the inhibitory potency of this compound against neprilysin . Common reagents used in these reactions include alanine and other amino acids, and the reactions are typically carried out under controlled conditions to ensure the desired substitutions . The major products formed from these reactions are modified peptides with altered inhibitory activity .

Wissenschaftliche Forschungsanwendungen

Sialorphin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a lead compound for studying the degradation of enkephalins by neprilysin. This compound and its analogues have been shown to have strong analgesic, anti-inflammatory, immunological, and metabolic effects . In addition, this compound has been investigated for its potential use in treating inflammatory bowel disease and other inflammatory conditions .

Wirkmechanismus

Sialorphin exerts its effects by inhibiting the activity of neprilysin and aminopeptidase N, enzymes responsible for the degradation of endogenous opioid peptides such as enkephalins. By blocking these enzymes, this compound increases the levels of enkephalins, which in turn interact with opioid receptors to produce analgesic and anti-inflammatory effects . The molecular targets of this compound include the binding sites of neprilysin and aminopeptidase N, and its mechanism of action involves the stabilization of these enzymes in an inactive state .

Vergleich Mit ähnlichen Verbindungen

Sialorphin is similar to other endogenous opioid peptide-degrading enzyme inhibitors, such as opiorphin. Both compounds inhibit neprilysin and aminopeptidase N, leading to increased levels of enkephalins and subsequent analgesic and anti-inflammatory effects . this compound is unique in its specific amino acid sequence and its ability to form stable complexes with metal ions . Other similar compounds include lipidated analogues of this compound, which have been shown to have enhanced inhibitory activity and stability .

Eigenschaften

Molekularformel |

C26H40N10O10 |

|---|---|

Molekulargewicht |

652.7 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H40N10O10/c27-14(3-1-7-31-26(28)29)21(41)33-15(5-6-19(37)38)22(42)34-16(9-13-11-30-12-32-13)23(43)35-17(10-20(39)40)24(44)36-8-2-4-18(36)25(45)46/h11-12,14-18H,1-10,27H2,(H,30,32)(H,33,41)(H,34,42)(H,35,43)(H,37,38)(H,39,40)(H,45,46)(H4,28,29,31)/t14-,15-,16-,17-,18-/m0/s1 |

InChI-Schlüssel |

RHFWFWRXHPWFHP-ATIWLJMLSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)

![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)

![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)